

In vitro effects of 8-Bromo-3'-guanylic acid on enzyme activity

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Compound of Interest

Compound Name: 8-Bromo-3'-guanylic acid

Cat. No.: B15215260

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Ribonuclease T1 (RNase T1)

Ribonuclease T1 is an endoribonuclease that specifically cleaves single-stranded RNA at the 3' end of guanosine residues. Guanosine monophosphates, such as 3'-GMP, are known inhibitors of this enzyme.

Predicted Effect: Inhibition

8-Bromoguanosine 3'-phosphate has been shown to bind to RNase T1 with the same affinity as its non-brominated counterpart, guanosine 3'-phosphate (3'-GMP).[1][2] Since 3'-GMP is a known inhibitor of RNase T1, it is highly probable that **8-Bromo-3'-guanylic acid** also functions as a competitive inhibitor of this enzyme.[3]

Quantitative Data for **8-Bromo-3'-guanylic Acid** Interaction with Ribonuclease T1

Compound	Target Enzyme	Observed Effect	Quantitative Metric	Reference
8-Bromoguanosine 3'-phosphate	Ribonuclease T1	Binding	Affinity similar to Guanosine 3'-phosphate	[1]

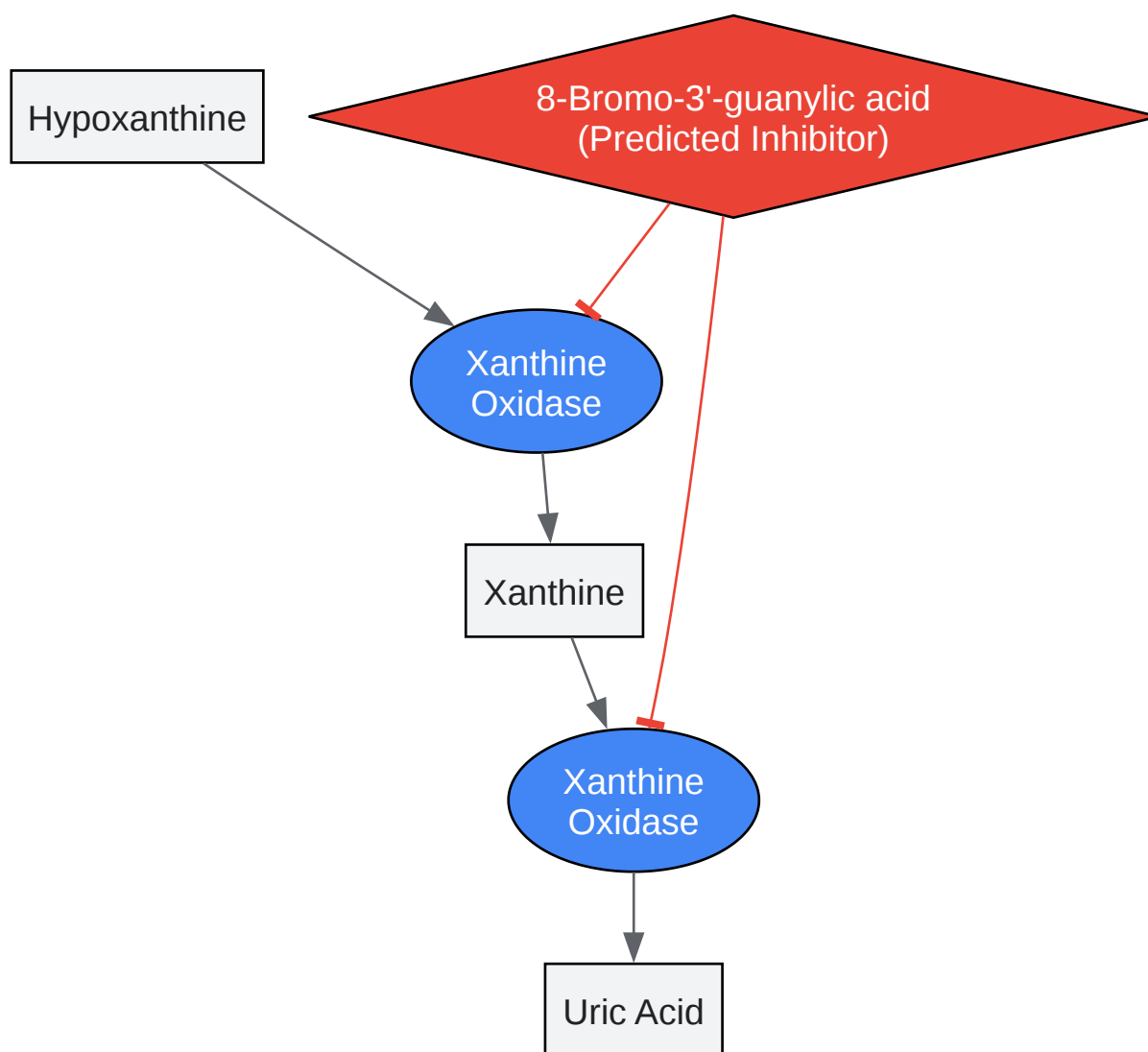
Experimental Protocol: Ribonuclease T1 Inhibition Assay

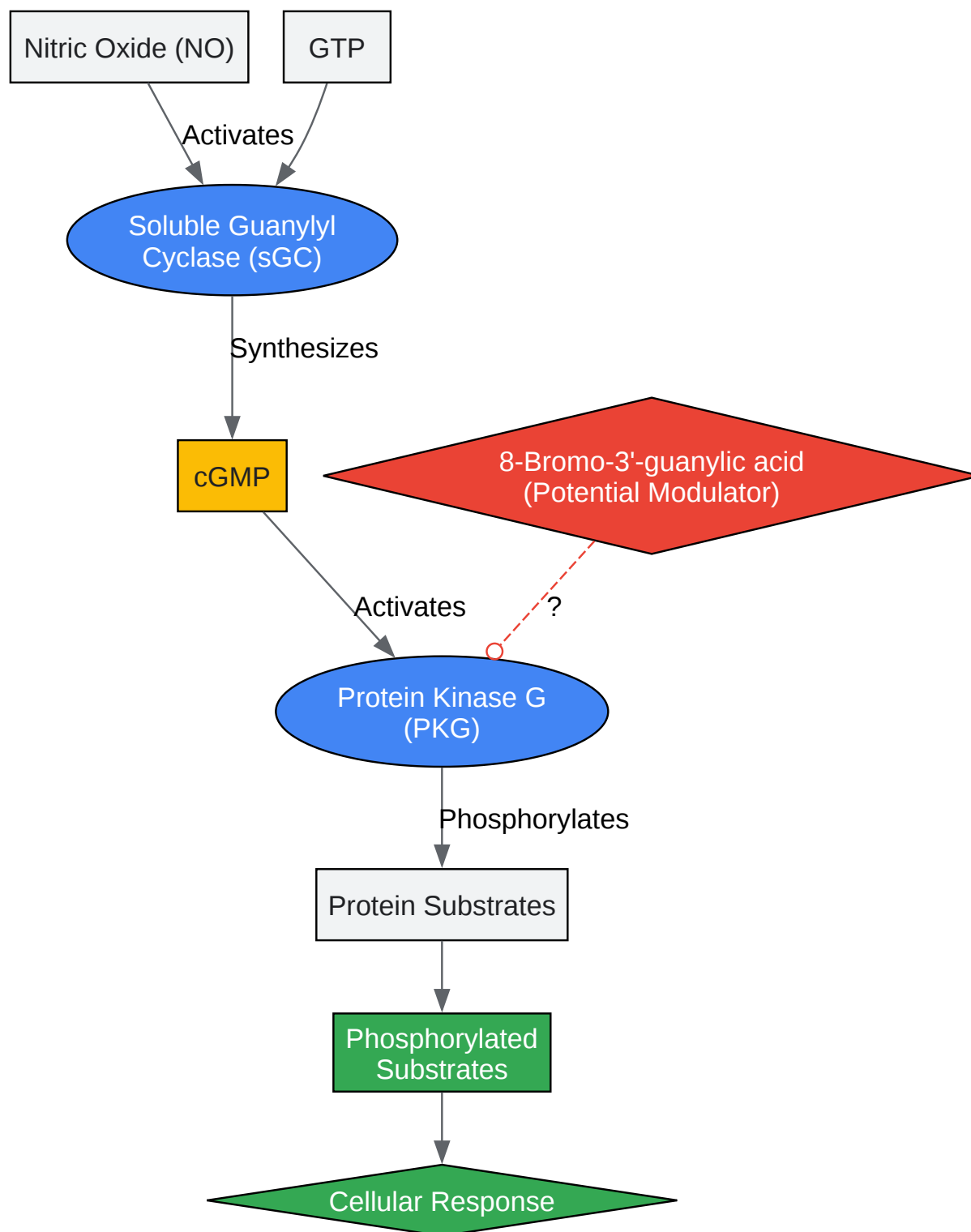
This protocol outlines a spectrophotometric method to determine the inhibitory effect of **8-Bromo-3'-guanylic acid** on RNase T1 activity by measuring the release of acid-soluble oligonucleotides from a yeast RNA substrate.^{[4][5]}

- Reagent Preparation:
 - Assay Buffer: 0.2 M Tris-HCl, pH 7.5.
 - Substrate Solution: 12 mg/mL yeast RNA in deionized water, with pH adjusted to 8.0.
 - Enzyme Solution: Dilute RNase T1 in assay buffer to a working concentration (e.g., 1-10 µg/mL).
 - Inhibitor Stock Solution: Prepare a stock solution of **8-Bromo-3'-guanylic acid** in deionized water.
 - Stop Solution: 0.75% (w/v) uranyl acetate in 25% (v/v) perchloric acid.
- Assay Procedure:
 - Prepare reaction tubes, each containing the assay buffer and substrate solution.
 - Add varying concentrations of **8-Bromo-3'-guanylic acid** to the test tubes. Include a control tube with no inhibitor.
 - Pre-incubate the tubes at 37°C for 5 minutes to allow for temperature equilibration.
 - Initiate the reaction by adding the diluted RNase T1 enzyme solution to each tube at timed intervals.
 - Incubate the reactions for exactly 15 minutes at 37°C.
 - Stop the reaction by adding the cold Stop Solution to each tube.
 - Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.

- Centrifuge the tubes to pellet the precipitate.
- Carefully transfer a portion of the clear supernatant (containing acid-soluble oligonucleotides) to a new tube and dilute with deionized water.
- Measure the absorbance of the diluted supernatant at 260 nm (A₂₆₀).
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **8-Bromo-3'-guanylic acid** compared to the control reaction.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualization: RNase T1 Inhibition Assay Workflow





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